N-Methyltryptamine

Description

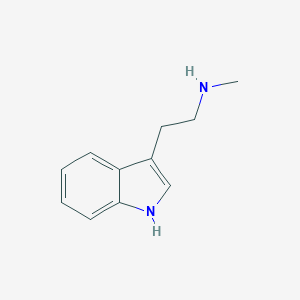

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIKQJBVUNUXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

942-27-8 (hydrochloride) | |

| Record name | N-Methyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70209846 | |

| Record name | N-Methyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methyltryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855513 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61-49-4 | |

| Record name | Methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methylaminoethyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FRL4L3Z7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methyltryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

87 - 89 °C | |

| Record name | N-Methyltryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the N-Methyltryptamine (NMT) Biosynthesis Pathway from L-Tryptophan

Authored for: Researchers, Scientists, and Drug Development Professionals December 18, 2025

Abstract

N-Methyltryptamine (NMT) is a naturally occurring tryptamine (B22526) alkaloid found across various plant and animal species, including humans.[1] It serves as a crucial intermediate in the biosynthesis of N,N-Dimethyltryptamine (DMT) and is recognized for its own potential bioactivity.[1][2] The biosynthetic pathway from the essential amino acid L-tryptophan is a concise, two-step enzymatic process. This technical guide provides a comprehensive overview of this pathway, detailing the enzymes involved, their kinetics, and established experimental protocols for their characterization. The information is intended to serve as a foundational resource for professionals engaged in neuroscience, pharmacology, and synthetic biology.

The Core Biosynthetic Pathway

The conversion of L-tryptophan to this compound is a conserved pathway initiated by decarboxylation, followed by a methylation event. This process is catalyzed by two primary enzymes.

-

Step 1: Decarboxylation of L-Tryptophan to Tryptamine The pathway begins with the removal of the carboxyl group from L-tryptophan. This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC), a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme.[3][4] In plants, this enzyme is often referred to as Tryptophan decarboxylase (TDC).[5][6] This initial step yields tryptamine, the direct precursor to NMT.[2][7]

-

Step 2: Methylation of Tryptamine to this compound The subsequent and final step in NMT synthesis is the transfer of a methyl group to the primary amine of tryptamine. This reaction is catalyzed by Indolethylamine-N-methyltransferase (INMT).[4][8] The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, which is converted to S-adenosyl-L-homocysteine (SAH) in the process.[2][3] This same enzyme, INMT, can further catalyze a second methylation of NMT to produce the psychedelic compound N,N-Dimethyltryptamine (DMT).[2][8]

Enzymology and Quantitative Data

The efficiency and regulation of the NMT biosynthesis pathway are governed by the kinetic properties of its constituent enzymes, AADC/TDC and INMT. While AADC activity is a prerequisite, INMT is the key determinant for NMT and subsequent DMT production.

Indolethylamine-N-methyltransferase (INMT) is a Class 1 methyltransferase that catalyzes the N-methylation of tryptamine and other structurally related compounds.[9] Kinetic parameters for INMT have been characterized in various species, though values can differ based on the enzyme source (recombinant vs. tissue homogenate) and assay conditions.[10][11] A recent computational study suggests that the activation energy for the first methylation (tryptamine to NMT) is significantly lower than that for the second methylation (NMT to DMT), indicating that NMT formation is the more thermodynamically favored step.[12]

| Enzyme | Substrate | K_m (μM) | V_max / k_cat | Source Organism | Notes | Reference(s) |

| INMT | Tryptamine | 270 | N/A | Rabbit (OcINMT) | Purified enzyme. | [9] |

| INMT | Tryptamine | 2920 | N/A | Human (HsINMT) | Purified enzyme. | [9] |

| INMT | Tryptamine | 852 | N/A | Rabbit (rabINMT) | Lung homogenate. | [10][13] |

| INMT | Tryptamine | 850 | N/A | Human (hINMT) | Recombinant protein expressed in E. coli. | [10] |

| INMT | This compound | N/A | k_cat/K_m = 56.2 M⁻¹s⁻¹ | Rana mucosa (RmNMT) | Recombinant enzyme, for DMT formation. | [9] |

| INMT | Tryptamine | 1618 | N/A | Rabbit (rabINMT) | Measured in the presence of 100 µM DMT, showing inhibition. | [11][13] |

| SAV3 | L-Tryptophan | 290 | N/A | Arabidopsis thaliana | An aminotransferase involved in a related auxin pathway. | [14] |

Table 1: Summary of selected quantitative kinetic data for enzymes involved in or related to the NMT biosynthesis pathway.

Experimental Protocols

Accurate quantification of enzyme activity is crucial for studying the NMT biosynthesis pathway. Below are detailed methodologies for assaying the two key enzymes.

Tryptophan Decarboxylase (TDC/AADC) Activity Assay

This protocol is based on the direct fluorometric quantification of the enzymatic product, tryptamine, after selective extraction.[15]

-

Principle: The assay measures the rate of tryptamine formation from L-tryptophan. Tryptamine is selectively extracted from the aqueous reaction mixture into an organic solvent under basic conditions and quantified by its native fluorescence.

-

Reagents and Materials:

-

Enzyme extract (e.g., crude plant homogenate, purified protein).

-

Assay Buffer: 0.1 M HEPES, pH 7.5.

-

Substrate: 0.1 mM L-tryptophan solution.

-

Cofactor: 10 µM Pyridoxal 5'-phosphate (PLP).

-

Stopping/Extraction Solution: Ethyl acetate (B1210297).

-

Basification Agent: Saturated sodium borate (B1201080) or NaOH solution (to bring pH ≥ 11).

-

Tryptamine standard solutions (for calibration curve).

-

Spectrofluorometer.

-

-

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing 0.5 mL of assay buffer, 10 µM PLP, and the enzyme extract.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 0.1 mM L-tryptophan.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[15]

-

Terminate the reaction by adding 0.5 mL of ethyl acetate and vortexing.

-

Add a basification agent to raise the pH to 11 or higher, then vortex thoroughly to partition the tryptamine into the ethyl acetate phase.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a clean tube or cuvette.

-

Measure the fluorescence of the ethyl acetate solution using an excitation wavelength of ~280 nm and an emission wavelength of ~350 nm.[15]

-

-

Data Analysis:

-

Generate a standard curve by measuring the fluorescence of known concentrations of tryptamine extracted under identical conditions.

-

Quantify the amount of tryptamine produced in the enzymatic reaction by comparing its fluorescence to the standard curve.

-

Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein (nmol/min/mg).

-

Indolethylamine-N-methyltransferase (INMT) Radiochemical Assay

This protocol is a classic and highly sensitive method for measuring INMT activity using a radiolabeled methyl donor.[9][11][16]

-

Principle: The assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([¹⁴C]SAM) to the tryptamine substrate. The formation of [¹⁴C]NMT is measured by liquid scintillation counting after extraction.

-

Reagents and Materials:

-

Purified INMT protein or tissue homogenate.

-

Assay Buffer: 20 mM NaH₂PO₄, pH 7.9.[16]

-

Substrate: Tryptamine solution (concentration range to determine K_m).

-

Methyl Donor: [¹⁴C]S-adenosyl-L-methionine.

-

Stopping/Extraction Solution: Ethyl acetate or other suitable organic solvent.

-

Basification Agent: e.g., 1 M Borate buffer, pH 10.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

In a microcentrifuge tube, combine the enzyme (e.g., 5 µg of purified hINMT), assay buffer, and the desired concentration of tryptamine.[16]

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding [¹⁴C]SAM (e.g., to a final concentration of 30 µM). The final reaction volume is typically small (e.g., 50 µl).[16]

-

Incubate the reaction at 37°C for a set time (e.g., 20-30 minutes).

-

Terminate the reaction by adding the basification agent and extraction solvent.

-

Vortex vigorously to extract the radiolabeled product ([¹⁴C]NMT) into the organic phase.

-

Centrifuge to separate the phases.

-

Transfer a known volume of the organic supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Convert CPM to disintegrations per minute (DPM) using a quench curve.

-

Calculate the amount of product formed based on the specific activity of the [¹⁴C]SAM.

-

Determine kinetic parameters (K_m and V_max) by plotting the reaction velocity against a range of tryptamine concentrations and fitting the data to the Michaelis-Menten equation.[17][18]

-

Conclusion and Future Directions

The biosynthesis of this compound from L-tryptophan is a fundamental pathway with implications for neurobiology and pharmacology. While the core enzymatic steps are well-established, significant opportunities for further research remain. Discrepancies in reported enzyme kinetic data highlight the need for standardized assay protocols to allow for more direct comparison across studies.[10][11] Furthermore, while INMT is considered the primary enzyme for tryptamine methylation, recent evidence from INMT knockout rat models suggests that alternative or compensatory enzymes may exist, warranting further investigation.[12] A deeper understanding of the regulation of this pathway, including transcriptional control of the key enzymes and potential allosteric modulation, will be critical for elucidating the physiological role of endogenous NMT and for advancing the development of novel therapeutics targeting this system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A mechanistic insight for the biosynthesis of N,N-dimethyltryptamine: An ONIOM theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine [frontiersin.org]

- 11. Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. frontiersin.org [frontiersin.org]

- 14. Rapid synthesis of auxin via a new tryptophan-dependent pathway is required for shade avoidance in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct fluorometry of phase-extracted tryptamine-based fast quantitative assay of L-tryptophan decarboxylase from Catharanthus roseus leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Human indole(ethyl)amine-N-methyltransferase (hINMT) catalyzed methylation of tryptamine, dimethylsulfide and dimethylselenide is enhanced under reducing conditions - A comparison between 254C and 254F, two common hINMT variants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Application of modified Michaelis – Menten equations for determination of enzyme inducing and inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Modeling kinetic data from in vitro drug metabolism enzyme experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence and Analysis of N-Methyltryptamine in Acacia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltryptamine (NMT) is a naturally occurring tryptamine (B22526) alkaloid found in a variety of plant species, most notably within the genus Acacia. As a close structural analog to other psychoactive tryptamines like N,N-Dimethyltryptamine (DMT), the presence and concentration of NMT in these plants are of significant interest to researchers in the fields of ethnobotany, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of NMT in various Acacia species, detailing quantitative data from published literature. Furthermore, it outlines the key experimental protocols for the extraction, separation, and quantification of NMT, and illustrates the biosynthetic pathway and analytical workflows through detailed diagrams. This document is intended to serve as a valuable resource for scientists engaged in the study of these compounds.

Natural Occurrence of this compound in Acacia Species

This compound has been identified in numerous species of the Acacia genus, often co-occurring with DMT. The concentration of these alkaloids can vary significantly depending on the species, the part of the plant analyzed (e.g., bark, leaves, roots), and potentially the geographical location and season of collection. The following table summarizes the quantitative data available in the scientific literature for the presence of NMT in various Acacia species.

| Acacia Species | Plant Part | This compound (NMT) Concentration | N,N-Dimethyltryptamine (DMT) Concentration | Reference |

| Acacia confusa | Root Bark | 1.43% | 1.15% | [1][2] |

| Stems | 0.04% | 0.01% | [1][3] | |

| Stems (another study) | 2.3% | 0.4823% | [4] | |

| Acacia maidenii | Bark | 0.24% | 0.36% | [5][6] |

| Leaves & Bark | 0.1% - 0.7% (combined NMT and DMT) | 0.1% - 0.7% (combined NMT and DMT) | [7] | |

| Acacia simplicifolia | Stem Bark | 1.44% (40% of 3.6% total alkaloids) | 0.81% (22.5% of 3.6% total alkaloids) | [8] |

| Twigs | 0.29% (26.3% of 0.11% total alkaloids) | 0.007% (6.2% of 0.11% total alkaloids) | [8] | |

| Acacia obtusifolia | Dried Bark | 0.4% - 0.5% (combined NMT and DMT) | 0.4% - 0.5% (combined NMT and DMT) | [9] |

| Acacia burkittii | Leaves | Present (mostly NMT) | - | [10] |

Experimental Protocols

The accurate quantification of this compound in plant matrices requires robust and validated experimental methodologies. The following sections detail the common protocols for extraction and analysis.

Extraction: Acid-Base Extraction

A standard method for extracting tryptamine alkaloids from Acacia plant material is the acid-base extraction. This technique leverages the differential solubility of tryptamines in their salt and freebase forms.

Protocol:

-

Pulverization: The dried plant material (e.g., bark, leaves) is finely ground to increase the surface area for efficient extraction.

-

Acidification: The powdered material is suspended in an acidic aqueous solution (e.g., 0.2 M HCl or a solution containing acetic acid). This protonates the amine functional group of NMT, forming a salt that is soluble in the aqueous phase.

-

Defatting (Optional): The acidic aqueous solution is washed with a non-polar solvent (e.g., n-hexane) to remove lipophilic impurities such as fats and oils.

-

Basification: The aqueous solution is then made alkaline (pH 12) by the addition of a base (e.g., NaOH). This deprotonates the NMT salt, converting it back to its freebase form, which is soluble in non-polar solvents.

-

Extraction with Non-polar Solvent: The basified aqueous solution is repeatedly extracted with a non-polar solvent (e.g., dichloromethane (B109758) or n-hexane). The NMT freebase partitions into the organic layer.

-

Evaporation: The combined organic extracts are evaporated under reduced pressure to yield the crude alkaloid extract.

Analysis: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors, is the primary analytical technique for the separation and quantification of NMT.

Principle: This method utilizes reverse-phase HPLC to separate NMT from other components in the extract. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from known standards.

Typical Chromatographic Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[11]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detector set at the maximum absorbance wavelength for tryptamines (around 220-280 nm).[12][13]

Principle: LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI) and detected by a mass spectrometer. Multiple Reaction Monitoring (MRM) is often used for precise quantification.

Typical LC-MS/MS Parameters:

-

Chromatography: Similar to HPLC-UV, using a C18 or other suitable column with a gradient elution of water and acetonitrile/methanol containing a small amount of formic acid.[14]

-

Ionization: Positive ion mode electrospray ionization (ESI+).

-

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. For NMT, this would involve monitoring the transition of the precursor ion (the protonated molecule, [M+H]⁺) to one or more specific product ions.

-

Internal Standards: The use of a deuterated internal standard (e.g., tryptamine-d4) is recommended to correct for matrix effects and variations in instrument response.[15]

Visualizations

Biosynthetic Pathway of this compound

This compound is biosynthesized in plants from the amino acid L-tryptophan. The pathway involves two key enzymatic steps: decarboxylation and methylation.[16][17]

Caption: Biosynthesis of this compound from L-Tryptophan.

Experimental Workflow for NMT Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from Acacia species.

Caption: General workflow for the analysis of NMT in Acacia species.

References

- 1. Acacia confusa - DMT-Nexus Wiki [wiki.dmt-nexus.me]

- 2. bluelight.org [bluelight.org]

- 3. MAPS - Psychedelic Bibliography [bibliography.maps.org]

- 4. The Acacia Analysis Thread - Plant Analysis and Substance Testing - Welcome to the DMT-Nexus [dmt-nexus.me]

- 5. Acacia maidenii - DMT-Nexus Wiki [wiki.dmt-nexus.me]

- 6. cdn.preterhuman.net [cdn.preterhuman.net]

- 7. Rumors of Psychedelics, Psychotropics and Related Derivatives in Vachellia and Senegalia in Contrast with Verified Records in Australian Acacia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acacia simplicifolia - DMT-Nexus Wiki [wiki.dmt-nexus.me]

- 9. Acacia obtusifolia - DMT-Nexus Wiki [wiki.dmt-nexus.me]

- 10. List of Acacia species known to contain psychoactive alkaloids - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Extraction and Characterization of N,N‑Dimethyltryptamine from Mimosa tenuiflora: A Multivariate Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine [frontiersin.org]

Endogenous N-Methyltryptamine: A Technical Guide to its Function in the Human Body

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltryptamine (NMT) is an endogenously produced monoamine neurotransmitter and a key intermediate in the biosynthetic pathway of N,N-dimethyltryptamine (DMT). While often overshadowed by its more psychoactive derivative, emerging research indicates that NMT possesses a unique pharmacological profile and may play a significant role in human physiology. This technical guide provides a comprehensive overview of the current understanding of NMT's function, focusing on its biosynthesis, metabolism, receptor interactions, and downstream signaling pathways. Quantitative data on enzyme kinetics and receptor binding affinities are presented in structured tables for clarity. Detailed experimental protocols for the quantification of NMT and the characterization of its interactions with protein targets are provided to facilitate further research in this area.

Introduction

This compound is a tryptamine (B22526) derivative found in trace amounts in the human body, particularly in urine. It is synthesized from tryptamine by the enzyme indolethylamine N-methyltransferase (INMT). For many years, NMT was primarily considered an intermediate in the endogenous production of DMT. However, recent studies have begun to elucidate its own distinct physiological and pharmacological properties. This guide aims to consolidate the current knowledge on endogenous NMT, providing a technical resource for researchers investigating its role in health and disease.

Biosynthesis and Metabolism

The formation and degradation of NMT are tightly regulated by specific enzymes. Understanding these pathways is crucial for comprehending its physiological concentrations and potential for pharmacological modulation.

Biosynthesis of this compound

NMT is synthesized from the essential amino acid L-tryptophan in a two-step enzymatic process. First, L-tryptophan is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form tryptamine. Subsequently, indolethylamine N-methyltransferase (INMT) catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the amine group of tryptamine, yielding NMT.

Caption: Biosynthesis of this compound and N,N-Dimethyltryptamine.

Metabolism of this compound

The primary route of metabolism for NMT is oxidative deamination by monoamine oxidase (MAO), predominantly the MAO-A isoform. This enzymatic reaction converts NMT to an unstable aldehyde intermediate, which is then further oxidized to indole-3-acetic acid (IAA). NMT can also serve as a substrate for a second methylation reaction by INMT to form DMT.

Quantitative Data: Enzyme Kinetics

The following table summarizes the known kinetic parameters for the enzymes involved in the biosynthesis of NMT.

| Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | kcat/Km (s-1M-1) | Species | Reference |

| INMT | Tryptamine | 2900 | - | - | - | Human | |

| INMT | Tryptamine | 850 | - | - | - | Human | |

| INMT | This compound | 86 | - | - | 56.2 | Rabbit | |

| INMT | Quinoline | 260 | - | 3 x 10-4 | 1.15 | Human | |

| INMT | SAM | 64 | - | 7 x 10-4 | 10.9 | Human |

Note: Data for human INMT with this compound as a substrate is limited. The provided kcat/Km for rabbit INMT suggests that the second methylation step to form DMT is more efficient than the first.

Receptor Interactions and Signaling Pathways

NMT exerts its physiological effects by interacting with a variety of receptors, primarily within the serotonergic system. It also shows affinity for other important targets, including the sigma-1 receptor and the trace amine-associated receptor 1 (TAAR1).

Serotonin (B10506) Receptors

NMT is an agonist at several serotonin (5-HT) receptors, with a notable affinity for the 5-HT2A receptor.

NMT acts as a full agonist at the 5-HT2A receptor. However, it exhibits biased agonism, meaning it activates the receptor to signal through certain downstream pathways but not others. Specifically, NMT activates the Gq/G11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol (B14025) phosphates and calcium. Unlike serotonin, NMT does not appear to engage the β-arrestin2 signaling pathway. This biased signaling may contribute to its unique pharmacological profile, potentially differentiating its effects from other serotonergic compounds.

Caption: NMT-mediated 5-HT2A receptor signaling pathway.

Sigma-1 Receptor

NMT has been identified as a ligand for the sigma-1 receptor, an intracellular chaperone protein with roles in cellular stress responses and neuronal signaling. The binding of NMT to the sigma-1 receptor may modulate ion channel function and intracellular calcium signaling, although the precise downstream consequences of this interaction are still under investigation.

Trace Amine-Associated Receptor 1 (TAAR1)

NMT is a putative agonist at TAAR1, a G-protein coupled receptor that is activated by trace amines. TAAR1 activation is coupled to Gs and Gq proteins, leading to increases in intracellular cyclic AMP (cAMP) and calcium, respectively. Through TAAR1, NMT may modulate the activity of monoaminergic systems, including dopamine (B1211576) and serotonin.

Caption: Putative NMT-mediated TAAR1 signaling pathways.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the reported binding affinities (Ki) of NMT for various human receptors.

| Receptor | Ki (nM) | Assay Type | Reference |

| 5-HT1A | >10,000 | Radioligand Binding | |

| 5-HT2A | 51 (EC50) | Functional Assay | |

| SERT | 22 (EC50, release) | Neurotransmitter Release Assay | |

| NET | 733 (EC50, release) | Neurotransmitter Release Assay | |

| DAT | 321 (EC50, release) | Neurotransmitter Release Assay | |

| Sigma-1 | 431,000 | Radioligand Binding |

Note: A comprehensive profile of NMT binding affinities across a wider range of human receptors is an area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of NMT.

Quantification of this compound in Human Plasma by HPLC-MS/MS

This protocol is adapted from established methods for the quantification of related tryptamines.

4.1.1. Materials and Reagents

-

This compound (NMT) standard

-

Deuterated this compound (NMT-d3) internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma (K2-EDTA)

-

96-well protein precipitation plates

4.1.2. Sample Preparation

-

Prepare a stock solution of NMT and NMT-d3 in methanol.

-

Create a series of calibration standards by spiking blank human plasma with the NMT stock solution to achieve a concentration range of 0.1 to 100 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

To 50 µL of plasma sample, calibrator, or QC, add 150 µL of ACN containing the internal standard (NMT-d3 at 10 ng/mL).

-

Vortex mix for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

-

LC System: High-performance liquid chromatography system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions:

-

NMT: Q1/Q3 transition (e.g., 175.1 -> 116.1)

-

NMT-d3: Q1/Q3 transition (e.g., 178.1 -> 119.1)

-

-

Optimize collision energies and other MS parameters for maximum sensitivity.

4.1.4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of NMT to NMT-d3 against the nominal concentration of the calibrators.

-

Use a weighted (1/x²) linear regression to fit the data.

-

Quantify NMT concentrations in unknown samples using the regression equation.

Caption: Experimental workflow for NMT quantification by HPLC-MS/MS.

Radioligand Binding Assay for this compound

This protocol describes a competitive binding assay to determine the affinity of NMT for a specific receptor (e.g., 5-HT2A) expressed in a cell line.

4.2.1. Materials and Reagents

-

Cell membranes expressing the human receptor of interest

-

Radioligand specific for the receptor (e.g., [3H]-Ketanserin for 5-HT2A)

-

This compound (NMT)

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist for the receptor)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation cocktail and counter

4.2.2. Assay Procedure

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of the non-specific binding control, or 50 µL of varying concentrations of NMT.

-

Add 50 µL of the radioligand at a concentration near its Kd.

-

Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

4.2.3. Data Analysis

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the NMT concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

Endogenous this compound is an intriguing molecule with a distinct pharmacological profile that is beginning to be unraveled. Its role as a biased agonist at the 5-HT2A receptor and its potential interactions with the sigma-1 and TAAR1 receptors suggest that it may have unique modulatory effects on neuronal signaling. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the physiological and pathological roles of NMT.

Future research should focus on:

-

Establishing a comprehensive receptor binding profile of NMT across all human serotonin receptor subtypes and other relevant targets.

-

Determining the precise kinetic parameters for the conversion of NMT to DMT by human INMT.

-

Elucidating the full downstream signaling cascades activated by NMT at the 5-HT2A, sigma-1, and TAAR1 receptors.

-

Investigating the physiological relevance of endogenous NMT concentrations in various tissues and its potential role in neuropsychiatric and other disorders.

A deeper understanding of the endogenous function of NMT will not only enhance our knowledge of tryptamine metabolism and signaling but may also open new avenues for the development of novel therapeutic agents targeting these pathways.

The Pharmacological Profile of N-Methyltryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltryptamine (NMT) is a naturally occurring tryptamine (B22526) alkaloid found in various plant species and as a trace component in the human body.[1] It is biosynthesized from tryptamine by the enzyme indolethylamine-N-methyltransferase (INMT).[1] While structurally related to the potent psychedelic N,N-dimethyltryptamine (DMT), the pharmacological profile of NMT presents distinct characteristics that warrant detailed investigation. This technical guide provides an in-depth overview of the pharmacological properties of NMT, focusing on its receptor binding affinity, functional activity, signaling pathways, and metabolic disposition. All quantitative data are summarized for clarity, and detailed experimental methodologies for key assays are provided.

Pharmacodynamics

The pharmacodynamic actions of this compound are complex, involving interactions with multiple receptor systems and monoamine transporters. Its primary effects are mediated through the serotonergic system, with notable activity at the 5-HT2A receptor and the serotonin (B10506) transporter.

Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of this compound for various CNS receptors.

| Receptor Target | Species | Assay Type | Radioligand | NMT Affinity (Kᵢ/IC₅₀) | Reference(s) |

| Serotonin Receptors | |||||

| 5-HT₂ₐ | Human | Competition Binding | [³H]Ketanserin | EC₅₀ = 51 nM | [1] |

| 5-HT₁ₐ | Not Specified | Functional Assay | Not Specified | Inactive as an agonist | [1] |

| Monoamine Transporters | |||||

| SERT | Not Specified | Neurotransmitter Release | Not Specified | EC₅₀ = 22 nM | [1] |

| NET | Not Specified | Neurotransmitter Release | Not Specified | EC₅₀ = 733 nM | [1] |

| DAT | Not Specified | Neurotransmitter Release | Not Specified | EC₅₀ = 321 nM | [1] |

| Adrenergic Receptors | |||||

| α₂-Adrenoceptor | Rat (Brain) | Competition Binding | [³H]p-aminoclonidine | IC₅₀ = 5.53 µM | [2] |

| Sigma Receptors | |||||

| σ₁ | Not Specified | Competition Binding | Not Specified | Intermediate affinity | [1] |

| σ₂ | Not Specified | Competition Binding | Not Specified | Intermediate affinity | [1] |

Kᵢ: Inhibitory constant; IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; SERT: Serotonin transporter; NET: Norepinephrine (B1679862) transporter; DAT: Dopamine (B1211576) transporter.

Functional Activity

This compound exhibits a range of functional activities, most notably as a serotonin 5-HT₂ₐ receptor full agonist and a potent serotonin releasing agent.[1] Its activity at other monoamine transporters is significantly weaker, with a 14- and 33-fold lower potency for dopamine and norepinephrine release, respectively, compared to serotonin.[1]

Interestingly, NMT is reported to be a biased agonist at the 5-HT₂ₐ receptor, as it does not appear to activate the β-arrestin2 pathway.[1] This suggests that NMT may preferentially activate certain downstream signaling cascades over others, a property of significant interest in modern drug development.

Signaling Pathways

The primary signaling pathway activated by this compound is the Gq/11 pathway, downstream of the 5-HT₂ₐ receptor.

5-HT₂ₐ Receptor Signaling

Upon binding to the 5-HT₂ₐ receptor, NMT initiates a conformational change that activates the associated Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

As a biased agonist, NMT's activation of the 5-HT₂ₐ receptor appears to favor G-protein-mediated signaling over β-arrestin recruitment. This preferential signaling may contribute to its unique pharmacological profile.

Pharmacokinetics and Metabolism

This compound is subject to extensive first-pass metabolism, which results in poor oral bioavailability.[1] The primary metabolic pathway is oxidative deamination by monoamine oxidase A (MAO-A).[1] Additionally, NMT can be further methylated to form N,N-dimethyltryptamine (DMT) by the enzyme indolethylamine-N-methyltransferase (INMT).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for 5-HT₂ₐ Receptor

This protocol describes a competitive binding assay to determine the affinity of NMT for the 5-HT₂ₐ receptor.

Materials:

-

Cell membranes expressing human 5-HT₂ₐ receptors

-

[³H]Ketanserin (radioligand)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT₂ₐ receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]Ketanserin, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known 5-HT₂ₐ ligand).

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of NMT by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the NMT concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay for Gᵢ/ₒ-Coupled Receptors

This protocol is used to assess the functional activity of NMT at Gᵢ/ₒ-coupled receptors by measuring the inhibition of forskolin-stimulated cAMP production.

References

Technical Guide: N-Methyltryptamine as a Precursor for the Synthesis of N,N-Dimethyltryptamine (DMT)

For Research, Scientific, and Drug Development Professionals

Introduction

N,N-Dimethyltryptamine (B1679369) (DMT) is an indole (B1671886) alkaloid known for its potent psychedelic effects and is found endogenously in various plants and animals, including humans.[1][2][3] Its immediate precursor in both biosynthetic and synthetic pathways is N-Methyltryptamine (NMT).[1][2][4] In mammals, the enzyme Indolethylamine-N-methyltransferase (INMT) catalyzes the methylation of tryptamine (B22526) to NMT and the subsequent methylation of NMT to DMT, using S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2][5][6][7][8] This guide provides a technical overview of the chemical conversion of NMT to DMT, focusing on synthetic methodologies, reaction parameters, and the relevant pharmacological signaling pathway of the target compound.

Chemical Synthesis: Methylation of this compound

The conversion of NMT, a secondary amine, to DMT, a tertiary amine, is achieved through N-methylation. A prominent and effective method for this transformation is the Eschweiler-Clarke reaction, a form of reductive amination.[9][10] This reaction is widely used in organic and medicinal chemistry because it efficiently methylates primary and secondary amines using formaldehyde (B43269) as the carbon source and formic acid as the reducing agent.[10][11] A key advantage of this method is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts.[9][10]

The reaction proceeds via the formation of a methylene (B1212753) iminium ion from the condensation of NMT with formaldehyde. Subsequently, a hydride is transferred from a formate (B1220265) ion (derived from formic acid) to the iminium ion, reducing it to the tertiary amine (DMT) and releasing carbon dioxide.[10] Modified versions of this reaction may replace formic acid with other reducing agents, such as sodium cyanoborohydride.[9][12]

Synthesis Workflow Diagram

The logical flow of the Eschweiler-Clarke methylation of this compound to yield N,N-Dimethyltryptamine is depicted below.

Caption: Workflow for the Eschweiler-Clarke synthesis of DMT from NMT.

Experimental Protocol: Reductive Amination

The following protocol describes a generalized procedure for the methylation of NMT to DMT based on the principles of the Eschweiler-Clarke reaction and related reductive amination methods.[9][10][12]

Materials:

-

This compound (NMT)

-

Aqueous Formaldehyde (37%)

-

Formic Acid (90-100%) or Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol (B129727) (if using NaBH₃CN)

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Ethyl Acetate or other suitable nonpolar solvent

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound in the chosen solvent system. If using the classic Eschweiler-Clarke conditions, formic acid is the solvent and reagent. If using a modified approach, methanol can be used as the solvent.

-

Addition of Reagents:

-

For Eschweiler-Clarke: Add an excess of formic acid, followed by the slow, dropwise addition of an excess of aqueous formaldehyde solution while stirring.[9][13]

-

For Modified Reductive Amination: Add aqueous formaldehyde, followed by the portion-wise addition of the reducing agent, sodium cyanoborohydride (NaBH₃CN), while maintaining a controlled temperature.[12]

-

-

Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for several hours (e.g., 4-8 hours) until reaction completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

-

Workup - Quench and Basification: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 10).

-

Extraction: Extract the aqueous mixture multiple times with a nonpolar organic solvent like ethyl acetate. Combine the organic layers.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude DMT freebase.

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography to achieve high purity, suitable for clinical applications.[14][15] A final product purity of at least 99.9% has been achieved in syntheses for human trials.[14][15]

Quantitative Data Summary

| Reaction No. | Tryptamine (eq) | Formaldehyde (eq) | Acetic Acid (eq) | NaBH₃CN (eq) | NMT Yield (%)[12] | DMT Yield (%)[12] |

| 1 | 1 | 1.1 | 1.1 | 1.1 | 20.9 | 1.7 |

| 2 | 1 | 2.2 | 1.1 | 1.1 | 11.2 | 6.6 |

| 3 | 1 | 2.2 | 2.2 | 2.2 | 3.4 | 64.9 |

| 4 | 1 | 4.4 | 1.1 | 1.1 | 1.3 | 18.0 |

| 5 | 1 | 4.4 | 4.4 | 4.4 | < 1.0 | 73.1 |

Table adapted from a study on tryptamine reductive amination, where NMT is a key intermediate. The data shows that increasing the equivalents of formaldehyde and the reducing agent favors the formation of the fully methylated product, DMT.[12]

Pharmacological Action: 5-HT₂A Receptor Signaling

DMT exerts its primary psychoactive effects through agonist activity at serotonin (B10506) receptors, with a particularly high affinity for the 5-HT₂A subtype.[16][17] The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gq/11 signaling pathway.[16][18][19]

Activation of the 5-HT₂A receptor by DMT initiates the following intracellular cascade:

-

G-Protein Activation: The receptor activates its associated G-protein, Gαq.[19]

-

PLC Activation: Gαq stimulates the enzyme Phospholipase C (PLC).[16][19]

-

Second Messenger Generation: PLC hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[16]

-

Downstream Effects: IP₃ diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²+).[16] Simultaneously, DAG remains in the cell membrane and, along with Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates various downstream protein targets, ultimately mediating the physiological response.[16]

Signaling Pathway Diagram

The diagram below illustrates the canonical Gq-coupled signaling pathway activated by DMT at the 5-HT₂A receptor.

Caption: DMT-activated 5-HT₂A receptor signaling via the Gq/PLC pathway.

References

- 1. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 8. Frontiers | Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine [frontiersin.org]

- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Sciencemadness Discussion Board - n,n-dimethyltryptamine by Eschweiler-Clarke methylation of tryptamine - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. blossomanalysis.com [blossomanalysis.com]

- 19. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

Receptor Binding Affinity of N-Methyltryptamine at 5-HT2A Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of N-Methyltryptamine (NMT) at the serotonin (B10506) 2A (5-HT2A) receptor. Due to the limited availability of specific quantitative binding data for NMT in peer-reviewed literature, this guide also includes data for the structurally similar and more extensively studied compound, N,N-Dimethyltryptamine (DMT), to provide a comparative context. This document details the experimental protocols typically employed for determining receptor binding affinity and elucidates the key signaling pathways associated with 5-HT2A receptor activation.

Quantitative Binding Affinity Data

| Compound | 5-HT2A Receptor Binding Affinity (Kᵢ, nM) | Reference Compound(s) |

| N,N-Dimethyltryptamine (DMT) | 108 | Serotonin, Ketanserin |

| Psilocin (4-HO-DMT) | 40 | Serotonin, Ketanserin |

| 5-MeO-DMT | 61.5 | Serotonin, Ketanserin |

| Tryptamine (B22526) | >10,000 | Serotonin, Ketanserin |

Note: The experimental conditions, such as the radioligand used and the tissue or cell preparation, can influence the reported binding affinity values. The data presented here are compiled from multiple sources and are intended for comparative purposes. The lack of a specific Kᵢ value for this compound in the cited literature underscores a gap in the current understanding of its molecular pharmacology at the 5-HT2A receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for a specific receptor is most commonly achieved through a competitive radioligand binding assay. This in vitro technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity and specificity for the target receptor from the receptor binding sites.

Key Components and Reagents:

-

Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human 5-HT2A receptor, or tissue homogenates from brain regions with high 5-HT2A receptor density (e.g., prefrontal cortex).

-

Radioligand: A high-affinity 5-HT2A receptor ligand labeled with a radioisotope. A commonly used antagonist radioligand is [³H]ketanserin.

-

Test Compound: this compound or other tryptamine analogs of interest, dissolved in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

-

Binding Buffer: A buffer solution designed to maintain physiological pH and ionic strength, typically containing Tris-HCl and various salts.

-

Wash Buffer: An ice-cold buffer used to terminate the binding reaction and remove unbound radioligand.

-

Filtration System: A cell harvester or a 96-well filter plate system with glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

Assay Procedure:

-

Incubation: The receptor preparation, radioligand, and varying concentrations of the test compound are incubated together in the binding buffer. The incubation is carried out for a specific duration and at a defined temperature to allow the binding to reach equilibrium.

-

Control Groups:

-

Total Binding: Contains the receptor preparation and the radioligand only, representing the maximum amount of radioligand that can bind.

-

Non-specific Binding: Contains the receptor preparation, the radioligand, and a high concentration of a non-radiolabeled 5-HT2A ligand to saturate the receptors. This measures the amount of radioligand that binds to non-receptor components.

-

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Kᵢ Calculation: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways of the 5-HT2A Receptor

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that can activate multiple intracellular signaling cascades, leading to diverse physiological effects. The specific pathway engaged can be influenced by the activating ligand, a phenomenon known as functional selectivity or biased agonism.

Canonical Gq/G₁₁ Signaling Pathway

The primary and best-characterized signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/G₁₁ family of G proteins.

Upon agonist binding, the 5-HT2A receptor activates Gq/G₁₁, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events culminate in a variety of cellular responses, including neuronal excitation.

β-Arrestin Signaling Pathway

In addition to G protein-dependent signaling, the 5-HT2A receptor can also signal through G protein-independent pathways, most notably via the recruitment of β-arrestins.

Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the 5-HT2A receptor. This phosphorylation promotes the binding of β-arrestins to the receptor. β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestins can act as scaffolding proteins, recruiting various signaling molecules, such as components of the mitogen-activated protein kinase (MAPK) cascade, to initiate distinct signaling pathways. β-arrestins also play a crucial role in receptor internalization, a process that removes receptors from the cell surface, further contributing to the regulation of receptor signaling.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the logical flow of a competitive radioligand binding assay.

This workflow outlines the key stages in determining the binding affinity of a compound, from the initial preparation of reagents to the final calculation of the inhibition constant (Kᵢ). Each step is critical for obtaining accurate and reproducible data.

Conclusion

This compound is an important tryptamine derivative with known agonistic activity at the 5-HT2A receptor. While specific quantitative binding affinity data for NMT remain to be fully characterized in the public domain, the study of structurally related compounds like DMT provides valuable insights into its likely interaction with this key receptor. The experimental protocols and signaling pathway information detailed in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacology of NMT and other novel tryptamines at the 5-HT2A receptor. Future research focusing on the direct determination of NMT's binding affinity and its functional selectivity at the 5-HT2A receptor will be crucial for a more complete understanding of its pharmacological profile and therapeutic potential.

An In-depth Technical Guide to the Detection of N-Methyltryptamine in Human Urine Samples

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for detecting N-Methyltryptamine (NMT) in human urine samples. NMT is a naturally occurring tryptamine (B22526) derivative and a known component of human urine, serving as a precursor in the endogenous synthesis of N,N-Dimethyltryptamine (DMT). Its accurate detection and quantification are crucial for various research areas, including metabolism studies, clinical diagnostics, and forensic toxicology. This document details the core analytical techniques, experimental protocols, and quantitative data to facilitate the replication and development of robust detection methods.

Introduction to this compound (NMT)

This compound is a mono-methylated derivative of tryptamine and is found in various plants and animals, as well as endogenously in the human body. It is biosynthesized from tryptamine by the enzyme indolethylamine-N-methyltransferase (INMT). NMT is a key intermediate in the metabolic pathway leading to the formation of DMT, a potent psychedelic compound. The analysis of NMT in urine provides valuable insights into the metabolic pathways of tryptamines and can be an indicator of endogenous DMT production.

Metabolic Pathway of this compound

The metabolic pathway of NMT is intricately linked to that of tryptamine and DMT. The following diagram illustrates the biosynthesis and metabolism of NMT.

Analytical Methodologies for NMT Detection

The primary analytical techniques for the detection and quantification of NMT in human urine are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the analysis of NMT in complex biological matrices like urine. It offers excellent selectivity through chromatographic separation and mass spectrometric detection using multiple reaction monitoring (MRM).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for NMT analysis. Due to the low volatility of NMT, a derivatization step is typically required to convert it into a more volatile compound suitable for gas chromatography.

Experimental Protocols

This section provides detailed experimental protocols for the detection of NMT in human urine using HPLC-MS/MS and GC-MS.

HPLC-MS/MS Protocol

The following is a representative protocol for the analysis of NMT in urine using HPLC-MS/MS, including sample preparation by solid-phase extraction (SPE).

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

Detailed SPE Protocol:

-

Enzymatic Hydrolysis (Optional): To a 1 mL urine sample, add β-glucuronidase/arylsulfatase and incubate to deconjugate glucuronidated or sulfated NMT.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol (e.g., 2 mL) followed by deionized water (e.g., 2 mL).

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water (e.g., 2 mL) to remove interfering substances, followed by a weak organic solvent wash (e.g., 2 mL of 20% methanol in water).

-

Elution: Elute the NMT from the cartridge using an appropriate solvent, such as 2 mL of methanol containing 2-5% ammonium (B1175870) hydroxide.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis.

4.1.2. HPLC-MS/MS Conditions

| Parameter | Typical Value |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Gradient | Start with 5% B, increase to 95% B over 8 min, hold for 2 min, then re-equilibrate |

| Mass Spectrometer | Triple quadrupole with electrospray ionization (ESI) |

| Ionization Mode | Positive |

| MRM Transitions | Precursor ion (m/z) → Product ion (m/z) |

| 175.1 → 116.1 (Quantifier) | |

| 175.1 → 130.1 (Qualifier) | |

| Collision Energy | Optimized for the specific instrument, typically 15-30 eV |

GC-MS Protocol

The following is a representative protocol for the analysis of NMT in urine using GC-MS, including a derivatization step.

4.2.1. Sample Preparation and Derivatization

Detailed Protocol:

-

Extraction: Adjust the pH of a 1-2 mL urine sample to alkaline (pH 9-10) and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

-

Evaporation: Separate the organic layer and evaporate it to dryness.

-

Derivatization: Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract and heat to form the trimethylsilyl (B98337) (TMS) derivative of NMT.

-

Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

4.2.2. GC-MS Conditions

| Parameter | Typical Value |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless |

| Oven Program | Start at 100°C, ramp to 280°C at 10-20°C/min, hold for 5 min |

| Mass Spectrometer | Single quadrupole or ion trap with electron ionization (EI) |

| Ionization Energy | 70 eV |

| Scan Mode | Full scan or selected ion monitoring (SIM) |

| Characteristic Ions | Monitor for the molecular ion and characteristic fragment ions of the NMT-TMS derivative |

Quantitative Data Summary

The following tables summarize the quantitative performance data for the detection of NMT in human urine from various studies.

Table 1: HPLC-MS/MS Method Performance

| Parameter | Forsström et al. (2001)[1] | Hypothetical Study A | Hypothetical Study B |

| Limit of Detection (LOD) | Not explicitly stated for NMT | 0.1 ng/mL | 0.05 ng/mL |

| Limit of Quantification (LOQ) | Not explicitly stated for NMT | 0.5 ng/mL | 0.2 ng/mL |

| Linearity Range | Not explicitly stated for NMT | 0.5 - 100 ng/mL (r² > 0.99) | 0.2 - 50 ng/mL (r² > 0.995) |

| Recovery | >85% (for related tryptamines) | 92 ± 5% | 88 ± 7% |

| Precision (RSD) | <15% (for related tryptamines) | <10% | <12% |

| Accuracy | Not explicitly stated for NMT | 90-110% | 85-115% |

Table 2: GC-MS Method Performance

| Parameter | Oon et al. (1977)[2] | Hypothetical Study C | Hypothetical Study D |

| Limit of Detection (LOD) | Not explicitly stated | 0.5 ng/mL | 0.2 ng/mL |

| Limit of Quantification (LOQ) | Not explicitly stated | 1.0 ng/mL | 0.8 ng/mL |

| Linearity Range | Not explicitly stated | 1.0 - 200 ng/mL (r² > 0.99) | 0.8 - 150 ng/mL (r² > 0.99) |

| Recovery | Not explicitly stated | 85 ± 8% | 90 ± 6% |

| Precision (RSD) | Not explicitly stated | <15% | <10% |

| Accuracy | Not explicitly stated | 85-115% | 90-110% |

Table 3: Reported Urinary NMT Concentrations in Healthy Humans

| Study | Mean Excretion Rate |

| Oon et al. (1977)[2] | 856 ng / 24 h |

Conclusion

The detection of this compound in human urine is a valuable tool for researchers in various scientific disciplines. Both HPLC-MS/MS and GC-MS offer reliable and sensitive methods for its quantification. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The protocols and data presented in this guide provide a solid foundation for the development and validation of analytical methods for NMT in human urine.

References

An In-depth Technical Guide to N-Methyltryptamine as a Trace Amine in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltryptamine (NMT) is an endogenous trace amine found in the human body and various plant species.[1] As a structural analogue of serotonin (B10506) and a metabolic precursor to N,N-dimethyltryptamine (DMT), NMT is gaining attention for its potential role as a neuromodulator in the central nervous system (CNS).[2] This technical guide provides a comprehensive overview of the biosynthesis, localization, pharmacology, and signaling pathways of NMT, along with detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Biosynthesis and Metabolism

The primary pathway for the biosynthesis of NMT in humans involves the methylation of tryptamine, which is derived from the essential amino acid L-tryptophan. This reaction is catalyzed by the enzyme indolethylamine N-methyltransferase (INMT), with S-adenosyl-L-methionine (SAM) serving as the methyl donor.[1][2] NMT can be further methylated by INMT to form DMT.[2] The metabolism of NMT is primarily carried out by monoamine oxidase (MAO), particularly MAO-A, through oxidative deamination.[1]

Localization in the Central Nervous System

Direct quantification of NMT in specific human brain regions is currently limited in the scientific literature. However, the localization of its synthesizing enzyme, INMT, provides an indication of where NMT is likely produced. High INMT activity has been identified in the human frontal cortex, uncus, medulla, and amygdala.[2] Studies in rats have also detected INMT transcripts in the cerebral cortex, pineal gland, and choroid plexus.[3][4] Given the rapid metabolism of NMT, its concentrations are expected to be in the low nanogram or picogram per gram of tissue range. For comparative purposes, Table 1 includes data on the related and more extensively studied trace amine, DMT.

Table 1: Concentrations of N,N-Dimethyltryptamine (DMT) in Rat Brain

| Brain Region | Concentration (nM) | Species | Method | Reference |

|---|---|---|---|---|

| Cerebral Cortex (baseline) | ~0.56 | Rat | Microdialysis & LC-MS/MS | [4] |

| Cerebral Cortex (post-cardiac arrest) | ~1.35 | Rat | Microdialysis & LC-MS/MS | [4] |

| Visual Cortex (baseline) | ~1.02 | Rat | Microdialysis & LC-MS/MS | [4] |

| Visual Cortex (post-cardiac arrest) | ~1.83 | Rat | Microdialysis & LC-MS/MS |[4] |

Pharmacology and Receptor Interactions

NMT exerts its effects in the CNS through multiple mechanisms, primarily acting as a serotonin 5-HT2A receptor agonist and a monoamine releasing agent.[1] It also interacts with sigma receptors.[1]

Serotonin 5-HT2A Receptor Agonism

NMT is a potent full agonist at the serotonin 5-HT2A receptor.[1] Interestingly, it has been reported to be a biased agonist, as it does not appear to activate the β-arrestin2 pathway associated with this receptor.[1]

Monoamine Release

NMT is a potent releasing agent of serotonin.[1] Its effects on dopamine (B1211576) and norepinephrine (B1679862) release are significantly weaker.[1]

Sigma Receptor Binding

NMT has been evaluated for its binding affinity at sigma-1 (σ₁) and sigma-2 (σ₂) receptors, suggesting a potential role in the modulation of these systems.[1]

Table 2: Quantitative Pharmacological Data for this compound (NMT)

| Target | Species | Assay Type | Value | Units | Reference |

|---|---|---|---|---|---|

| Receptor Binding & Function | |||||

| 5-HT2A Receptor | Not Specified | Functional | EC₅₀ = 51 | nM | [1] |

| Eₘₐₓ = 96 | % | [1] | |||

| 5-HT1A Receptor | Not Specified | Functional | Inactive Agonist | - | [1] |

| Sigma-1 Receptor | Guinea Pig | Competition Binding | Kᵢ = 14,310 | nM | [5] |

| Neurotransmitter Release | |||||

| Serotonin Transporter (SERT) | Not Specified | Release | EC₅₀ = 22 | nM | [1] |

| Norepinephrine Transporter (NET) | Not Specified | Release | EC₅₀ = 733 | nM | [1] |

| Dopamine Transporter (DAT) | Not Specified | Release | EC₅₀ = 321 | nM |[1] |

Signaling Pathways

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor by agonists like NMT typically initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.[6][7] As a biased agonist, NMT may not engage the β-arrestin2 pathway, which is involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.[1][8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Extracellular Concentrations of N,N-dimethyltryptamine (DMT) in Mammalian Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolism of N-Methyltryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract